Pyrazolo[5,1-b]thiazole, 6-methyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrazolo[5,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-6-8(7-5)2-3-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYOSTZSFXQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CSC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52197-85-0 | |
| Record name | 6-methylpyrazolo[3,2-b][1,3]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Academic Research Perspectives on Pyrazolo 5,1 B Thiazole, 6 Methyl
Significance of Fused Heterocyclic Systems in Chemical Sciences
Fused heterocyclic systems, which are complex molecular structures composed of two or more heterocyclic rings sharing atoms, are of substantial importance in the chemical sciences. fiveable.meias.ac.in Their rigid, planar structures often lead to enhanced chemical stability, unique electronic and optical properties, and diverse reactivity compared to their individual component rings. ias.ac.inias.ac.in These characteristics make them highly valuable in medicinal chemistry, where they form the structural core of numerous pharmaceuticals, influencing the drug's ability to interact efficiently and selectively with biological targets. fiveable.meias.ac.in
The incorporation of different heteroatoms like nitrogen, sulfur, and oxygen into the fused framework allows for a wide range of chemical modifications and functionalization. fiveable.me This versatility enables chemists to fine-tune the molecule's properties, such as solubility, lipophilicity, and electronic distribution, which is crucial for optimizing pharmacokinetic profiles and biological activity. fiveable.me Beyond pharmaceuticals, fused heterocyclic systems are integral to the development of functional materials, including organic semiconductors, catalysts, and sensors, due to their distinct electronic and photophysical properties. ias.ac.inias.ac.in
Interdisciplinary Relevance of Pyrazolo[5,1-b]thiazole Derivatives in Contemporary Research
The pyrazolo[5,1-b]thiazole scaffold, a fused system containing both pyrazole (B372694) and thiazole (B1198619) rings, has garnered considerable attention in contemporary research due to its broad spectrum of biological activities. rdd.edu.iqresearchgate.net This core structure is a key pharmacophore in the design of new therapeutic agents across various disciplines. dntb.gov.uaresearchgate.net The individual pyrazole and thiazole moieties are present in numerous established drugs, and their fusion into a single molecule can lead to hybrid compounds with potentially enhanced efficacy. nih.govmdpi.com
Research has demonstrated that derivatives of the pyrazolo[5,1-b]thiazole system exhibit a wide range of pharmacological effects, making them relevant in multiple fields:
Medicinal Chemistry : These compounds have been extensively investigated as potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents. rdd.edu.iqresearchgate.netresearchgate.net For instance, certain derivatives have shown potent inhibitory activity against various cancer cell lines, including liver and breast cancer. scilit.comresearchgate.net Others have been identified as powerful antagonists for receptors like the corticotropin-releasing factor 1 (CRF1) receptor, which is a target for treating anxiety and depression. acs.orgnih.gov
Agrochemicals : The search for new, effective, and safer pesticides has led to the investigation of pyrazolo[5,1-b]thiazole derivatives. Some have shown promising antifungal activity against significant plant pathogens like Sclerotinia sclerotiorum, suggesting their potential use in crop protection. nih.gov
Materials Science : The unique electronic properties of fused N-heterocycles make them attractive for applications in organic electronics and sensor technology. ias.ac.in
The 6-methyl-pyrazolo[5,1-b]thiazole derivative is a specific example within this class. Studies on structure-activity relationships (SAR) have explored how modifications at different positions of the pyrazolo[5,1-b]thiazole ring, including the 6-position, affect biological activity. For example, in the development of CRF1 receptor antagonists, a 6-methyl group was compared with a 6-methoxy group, with the latter showing improved properties for that specific target. acs.org In other contexts, such as the synthesis of potential antimicrobial and anticancer agents, the 6-methyl substitution is a key feature of the starting materials used to generate a library of bioactive compounds. nih.gov
Below is a table highlighting the investigated activities of various pyrazolo[5,1-b]thiazole derivatives, showcasing the scaffold's versatility.
| Derivative Class | Investigated Application | Target/Organism | Key Findings |
| 7-Dialkylamino-3-phenyl-6-methoxy pyrazolo[5,1-b]thiazoles | Anxiolytic Agents | Corticotropin-Releasing Factor 1 (CRF1) Receptor | Identified potent antagonists with high receptor affinity and functional antagonism. researchgate.netacs.orgnih.gov |
| Diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate Derivatives | Anticancer & Antimicrobial Agents | HepG-2 (Hepatocellular Carcinoma), HCT-116 (Colon Carcinoma), Various Bacteria & Fungi | Synthesized compounds showed promising antitumor and antimicrobial activities. nih.govresearchgate.net |
| Pyrazolo[5,1-b]thiazole-based Pyridines | Antiproliferative Agents | HeLa (Cervix), NCI-H460 (Lung), PC-3 (Prostate) Cancer Cell Lines | Naphthyridine derivatives showed the most potent cytotoxic potential against the tested cell lines. mdpi.com |
| Imidazo[5,1-b]thiazoles containing a Pyrazole Ring | Antifungal Agents | Sclerotinia sclerotiorum | A derivative, compound 18f, showed activity comparable to the commercial pesticide boscalid. nih.gov |
Historical Development and Emerging Trends in Pyrazolo[5,1-b]thiazole Chemistry
The chemistry of pyrazolo[5,1-b]thiazoles has evolved significantly, driven by the consistent discovery of their diverse biological activities. The synthesis of this fused heterocyclic system is a central theme in its historical development. Early methods focused on establishing reliable routes to the core structure, often starting from precursors like 5-aminopyrazoles.
Historically, the synthesis relied on cyclocondensation reactions. A common and foundational method involves the reaction of a 3-amino-4-substituted pyrazole with an α-halocarbonyl compound or its equivalent. More specifically, the synthesis of diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate, a key starting material for many subsequent derivatives, has been a cornerstone in the exploration of this chemical space. nih.gov
Emerging Trends in the field include:
Multicomponent Reactions (MCRs) : To improve efficiency and sustainability, modern synthetic chemistry is trending towards MCRs. These reactions allow for the construction of complex molecules like pyrazolo[5,1-b]thiazole derivatives in a single step from three or more starting materials, reducing waste and saving time. mdpi.com
Intermediate Derivatization Method : This strategic approach involves modifying a known bioactive intermediate to create new derivatives with potentially improved properties. This method has been successfully used to develop novel pyrazolo[5,1-b]thiazole-based antifungal agents, enhancing the success rate of discovering new candidates. nih.gov
Focus on Structure-Activity Relationships (SAR) : There is a growing emphasis on detailed SAR studies. By systematically altering substituents on the pyrazolo[5,1-b]thiazole ring and evaluating the effects on biological activity, researchers can rationally design more potent and selective molecules. researchgate.netacs.orgnih.gov This is exemplified by the optimization of CRF1 antagonists, where replacing a methyl group with a methoxy (B1213986) group at the 6-position was a key step in improving the compound's profile. acs.org
Computational and In Silico Studies : The integration of molecular docking and other computational tools is becoming standard practice. These methods help to predict how derivatives will bind to biological targets, providing insights that guide the synthesis of the most promising compounds and help to explain experimental results. scilit.comresearchgate.netrsc.org
Exploration of New Biological Targets : While anticancer and antimicrobial activities are well-documented, researchers continue to explore new applications for pyrazolo[5,1-b]thiazole derivatives, such as their use as protein kinase inhibitors, immunomodulators, and agents targeting neurodegenerative diseases. rdd.edu.iqnih.govmdpi.com
The ongoing research into pyrazolo[5,1-b]thiazole chemistry, including its 6-methyl substituted variants, continues to be a vibrant area, promising the development of novel molecules for diverse scientific applications. nih.gov
Synthetic Methodologies and Chemical Transformations of Pyrazolo 5,1 B Thiazole Derivatives
Strategies for Constructing the Pyrazolo[5,1-b]thiazole Ring System
The fundamental approach to synthesizing the pyrazolo[5,1-b]thiazole scaffold involves the formation of two key heterocyclic rings: a pyrazole (B372694) and a thiazole (B1198619), fused together. The order and method of their assembly can vary, leading to different synthetic strategies.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of the pyrazolo[5,1-b]thiazole ring system. These reactions typically involve the intramolecular or intermolecular condensation of precursors that contain the necessary functionalities to form the fused heterocyclic structure. A common strategy involves the reaction of a 5-aminopyrazole derivative with a suitable β-dicarbonyl compound or its equivalent. mdpi.com For instance, the reaction of 5-aminopyrazoles with enaminones has been utilized to construct fused pyrazole systems. researchgate.netnih.gov
Another well-established method is the Hantzsch thiazole synthesis, which can be adapted for the creation of the thiazole portion of the fused ring. acgpubs.org This often involves the reaction of a compound containing a thiourea (B124793) or thioamide moiety with an α-halocarbonyl compound. In the context of pyrazolo[5,1-b]thiazoles, a pyrazole derivative bearing a reactive side chain can be cyclized with a sulfur-containing reagent.
A specific example involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) and other carbonyl compounds to yield thiazolyl-pyrazole derivatives. acgpubs.org While not directly forming the fused system in one step, this illustrates the principle of combining pyrazole and thiazole synthesis. A more direct approach could involve a pyrazole derivative with an amino group adjacent to a nitrogen atom, which can react with a molecule containing both a carbonyl group and a leaving group on the adjacent carbon, leading to the formation of the thiazole ring fused to the pyrazole.
Multicomponent Synthesis Approaches
Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex heterocyclic scaffolds like pyrazolo[5,1-b]thiazoles due to their efficiency and atom economy. nih.govresearchgate.net These one-pot reactions combine three or more starting materials to form a product that incorporates most of the atoms of the reactants. nih.gov This approach is advantageous over traditional multi-step syntheses, offering a broader scope and increased efficiency. nih.gov
For the synthesis of pyrazolo[5,1-b]thiazole derivatives, an MCR could involve the simultaneous or sequential reaction of a hydrazine, a β-ketoester or equivalent, and a sulfur-containing compound with a suitable third component. For example, a one-pot synthesis of thiazolyl-pyrazolones has been described using phenacyl bromides, thiosemicarbazide, ethyl acetoacetate (B1235776), and aryl aldehydes. tandfonline.com This reaction simultaneously forms both the thiazole and pyrazolone (B3327878) rings.
Another multicomponent strategy involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds to produce thiazolyl-pyrazole derivatives. acgpubs.org The versatility of MCRs allows for the generation of a diverse library of substituted pyrazolo[5,1-b]thiazoles by varying the starting components. researchgate.netmdpi.comnih.gov
Table 1: Examples of Multicomponent Reactions for Pyrazole and Thiazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |
|---|---|---|---|---|---|
| Phenacyl bromides | Thiosemicarbazide | Ethyl acetoacetate | Aryl aldehydes | Thiazolyl-pyrazolones | tandfonline.com |
| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide | Carbonyl compounds | - | Thiazolyl-pyrazole derivatives | acgpubs.org |
| (Hetero)aromatic aldehyde | Hydrazine hydrate | Ethyl acetoacetate or Diethyl malonate | Malononitrile (B47326) or Diethyl malonate | Pyrano[2,3-c]pyrazole derivatives | nih.gov |
Tandem Reaction Sequences
Tandem reactions, also known as cascade reactions, offer an elegant and efficient pathway to the pyrazolo[5,1-b]thiazole ring system. In this approach, a single starting material undergoes a series of intramolecular reactions to form the final fused product without the isolation of intermediates.
A novel tandem reaction for the synthesis of pyrazolo[5,1-b]thiazole has been reported, involving the reaction of ethyl 1-pyrazolacetate with carbon disulfide and iodomethane. researchgate.net This sequence likely proceeds through the formation of a dithiocarbamate (B8719985) intermediate, followed by S-alkylation and subsequent intramolecular cyclization to yield the fused ring system.
Another potential tandem approach could involve the intramolecular cyclization of a pyrazole derivative containing a thioamide and a suitable leaving group on an adjacent side chain. This would allow for the sequential formation of the thiazole ring onto the pre-existing pyrazole core.
Advanced Synthetic Approaches and Process Optimization
To improve the efficiency, yield, and environmental friendliness of pyrazolo[5,1-b]thiazole synthesis, modern techniques such as microwave-assisted synthesis and solvent-free reaction conditions have been explored.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. yu.edu.jonih.gov The application of microwave-assisted synthesis to the construction of pyrazolo[5,1-b]thiazole and related heterocyclic systems has been reported. tandfonline.comscielo.br
For instance, the Hantzsch thiazole synthesis can be significantly accelerated under microwave irradiation. nih.gov The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (89-95%) with reaction times of only a few minutes using microwave heating, whereas conventional reflux conditions required 8 hours and gave lower yields. nih.gov Similarly, a one-pot synthesis of multiheterocyclic compounds containing pyrazole and thiazole rings has been efficiently carried out under microwave irradiation. tandfonline.com The synthesis of novel 1-thiazolyl-pyridazinedione derivatives was also achieved via a microwave-assisted multicomponent reaction with high yields and short reaction times. mdpi.comnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours, lower yields | Few minutes, 89-95% yield | nih.gov |
| Synthesis of 6-(benzyloxy)-5-(2-(2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-thiazol-4-yl)quinolin-2(1H)-ones | Longer reaction time | Shorter reaction time, efficient | tandfonline.com |
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a green chemistry approach that minimizes the use of hazardous organic solvents, reduces waste, and can lead to improved reaction rates and easier product isolation. bme.hu
A notable example is the efficient synthesis of thiazole and thiazolyl-pyrazole derivatives under neat reaction conditions with excellent yields. acgpubs.org This method involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds with a short reaction time and simple workup. acgpubs.org The development of solvent-free multicomponent reactions for the synthesis of highly substituted pyrano[2,3-c]pyrazoles has also been reported, further highlighting the trend towards more environmentally benign synthetic protocols. nih.gov
Catalytic Methodologies (e.g., Transition Metal Catalysis)
The synthesis of the pyrazolo[5,1-b]thiazole scaffold and its derivatives is increasingly benefiting from catalytic approaches, particularly those involving transition metals. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric reactions.
Copper catalysts have proven to be particularly valuable. For instance, Cu(I)-catalyzed cycloadditions represent a regioselective pathway to fused pyrazole systems like pyrazolo[5,1-c]-1,2,4-triazoles, a related class of compounds. nih.gov This highlights the potential of copper catalysis for constructing the pyrazole portion of the target scaffold. Furthermore, copper-catalyzed 1,3-dipolar cycloadditions have been employed in the synthesis of thiazole-triazole-piperazine hybrids, demonstrating the utility of this metal in forming key heterocyclic rings and linking them together. researchgate.net
In the context of forming the thiazole ring itself, novel nanocatalysts are emerging. One such example is a copper-supported magnetic nanocatalyst (γ-Fe2O3@HAp@CPTMS@AT@Cu(II)), which has been successfully used in a one-pot, three-component synthesis of thiazole-5-one derivatives. tandfonline.com This heterogeneous catalyst allows for excellent yields and short reaction times at room temperature, showcasing the power of modern catalytic systems. tandfonline.com While not directly applied to pyrazolo[5,1-b]thiazoles yet, these methodologies represent the forefront of catalytic strategies for constructing the constituent rings of the scaffold.
| Catalyst System | Reaction Type | Application | Reference |
| Cu(I) | Cycloaddition | Regioselective synthesis of fused pyrazoles | nih.gov |
| CuSO4 / Sodium Ascorbate | 1,3-Dipolar Cycloaddition | Synthesis of thiazole-triazole hybrids | researchgate.net |
| γ-Fe2O3@HAp@CPTMS@AT@Cu(II) | One-pot, three-component reaction | Synthesis of thiazole derivatives | tandfonline.com |
Green Chemistry Principles in Pyrazolo[5,1-b]thiazole Synthesis
The principles of green chemistry are being actively integrated into the synthesis of pyrazolo[5,1-b]thiazoles and related heterocycles to minimize environmental impact and enhance safety and efficiency. Key areas of focus include the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. The synthesis of related fused pyrazole systems, such as 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, has been achieved in as little as one hour over three steps using a microwave reactor, with products obtained in good to excellent yields (34-92%). byu.edu This method significantly reduces reaction times compared to conventional heating. byu.edu
The development of green solvents is another cornerstone of sustainable synthesis. Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have been used for the eco-friendly synthesis of thiazolo[5,4-d]thiazoles. mdpi.com This approach not only uses a safer solvent system but can also simplify purification, with the product often precipitating upon the addition of water. mdpi.com
Furthermore, the use of magnetically recoverable nanocatalysts, as mentioned previously, aligns with green chemistry principles by enabling easy separation and reuse of the catalyst, reducing waste and cost. tandfonline.com These strategies demonstrate a clear trend towards more sustainable synthetic routes for this class of compounds.
| Green Chemistry Approach | Specific Method | Advantages | Reference |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, improved yields | byu.edu |
| Alternative Solvents | Deep Eutectic Solvents (e.g., L-proline:ethylene glycol) | Eco-friendly, simplified purification | mdpi.com |
| Recyclable Catalysts | Magnetic nanocatalysts (e.g., γ-Fe2O3-supported) | Easy separation and reuse, waste reduction | tandfonline.com |
Regioselective Functionalization and Derivatization
The pyrazolo[5,1-b]thiazole core provides multiple sites for chemical modification, and achieving regioselectivity is crucial for developing structure-activity relationships. Research has focused on targeted substitutions at various carbon atoms and on building more complex molecular structures.
Substitution Reactions on the Pyrazolo[5,1-b]thiazole Core (e.g., at C-2, C-3, C-7)
The C-2, C-3, and C-7 positions of the pyrazolo[5,1-b]thiazole scaffold have been successfully functionalized, allowing for the introduction of a wide range of substituents.
A key intermediate, diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate, demonstrates simultaneous functionalization at the C-2, C-3, and C-7 positions (with the methyl group at C-6 being part of the core structure). nih.govsemanticscholar.org This molecule serves as a versatile platform for further derivatization. For example, the ester groups at C-2 and C-7 can be converted to carbohydrazides, which can then be reacted with various aldehydes or isothiocyanates. nih.govsemanticscholar.orgresearchgate.net
Specific substitution at the C-3 and C-7 positions has been explored for developing potent receptor antagonists. In one study, a series of 7-dialkylamino-3-phenyl-6-methoxy pyrazolo[5,1-b]thiazole derivatives were synthesized. nih.gov This work highlights the ability to introduce aryl groups at C-3 and various dialkylamino moieties at the C-7 position, which proved critical for biological activity. nih.gov
| Position(s) | Reagents/Method | Introduced Functional Group | Reference |
| C-2, C-7 | Hydrazine Hydrate | Dicarbohydrazide (-CONHNH2) | nih.govsemanticscholar.org |
| C-3 | Suzuki Coupling (implied for phenyl addition) | Phenyl group | nih.gov |
| C-7 | Nucleophilic Aromatic Substitution | Dialkylamino group | nih.gov |
Synthesis of Biheterocyclic and Hybrid Constructs Involving Pyrazolo[5,1-b]thiazole
The pyrazolo[5,1-b]thiazole scaffold is an excellent building block for creating larger, multi-heterocyclic systems. These hybrid molecules often exhibit enhanced biological activities by combining the pharmacophoric features of different heterocyclic rings. researchgate.netnih.gov
One common strategy involves derivatizing functional groups on the core scaffold. For instance, the dicarbohydrazide derivative of 3,6-dimethylpyrazolo[5,1-b]thiazole has been used to synthesize biheterocyclic compounds containing 1,3,4-oxadiazole (B1194373) rings. nih.govsemanticscholar.org Reaction of the hydrazide with carbon disulfide leads to the formation of a 5-mercapto-1,3,4-oxadiazole moiety attached to the pyrazolo[5,1-b]thiazole core at both the C-2 and C-7 positions. nih.govsemanticscholar.org
Multicomponent reactions provide a highly efficient one-pot method for constructing complex hybrid molecules. A notable example is the synthesis of pyrazolo-thiazole substituted pyridines, where a pre-formed acetyl-substituted pyrazolyl-thiazole undergoes condensation with an aldehyde and malononitrile to build a new pyridine (B92270) ring fused to the initial structure. mdpi.comnih.gov
| Core Scaffold | Attached Heterocycle | Synthetic Method | Reference |
| 3,6-Dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbohydrazide | 1,3,4-Oxadiazole | Cyclization with Carbon Disulfide | nih.govsemanticscholar.org |
| 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole | Pyridine | One-pot multicomponent reaction | mdpi.comnih.gov |
| Pyrazolo[5,1-b]thiazole | Pyrazolo[5,1-c]triazine | Intramolecular cyclization of hydrazones | researchgate.net |
Exploration of Diverse Linker and Side Chain Incorporations
The introduction of various linkers and side chains onto the pyrazolo[5,1-b]thiazole nucleus is a key strategy for fine-tuning the physicochemical and pharmacological properties of the resulting compounds.
Detailed structure-activity relationship studies have explored a variety of side chains at the C-3 and C-7 positions. For instance, at the C-7 amino position, side chains such as n-butyl and tetrahydro-2H-pyran-4-yl groups have been incorporated. nih.gov Simultaneously, at the C-3 position, substituted phenyl rings bearing linkers like an ethoxymethyl group have been introduced. nih.gov
| Position | Linker/Side Chain | Example | Reference |
| C-7 | N-Alkyl, N-Cycloalkyl | N-butyl, N-(tetrahydro-2H-pyran-4-yl) | nih.gov |
| C-3 | Aryl with ether linker | 4-(ethoxymethyl)-2,6-dimethoxyphenyl | nih.gov |
| C-2, C-7 | Hydrazone Linker | -CONH-N=CH-(Aryl) | nih.gov |
Structural Elucidation and Spectroscopic Characterization of Pyrazolo 5,1 B Thiazole, 6 Methyl and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For pyrazolo[5,1-b]thiazole derivatives, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of 6-methyl-pyrazolo[5,1-b]thiazole and its analogues, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals are key identifiers.
For instance, in a series of newly synthesized pyrazoline-thiazole scaffolds, the ¹H NMR spectra (recorded in DMSO-d6) revealed characteristic signals that confirmed their structures. ekb.eg A singlet observed around δ 2.36 ppm is typically assigned to the protons of the methyl (-CH₃) group. ekb.eg Aromatic protons appear in the downfield region, generally between δ 6.70 and δ 8.35 ppm, with their specific shifts and multiplicities depending on the substitution pattern on the aromatic rings. ekb.egsemanticscholar.org For example, a doublet appearing at δ 6.97 ppm with a coupling constant of J = 8.5 Hz is indicative of an aromatic proton with an adjacent proton. ekb.eg In more complex analogues, such as those incorporating a pyrazoline ring, signals for the pyrazoline protons can be observed as doublets of doublets (dd) in the range of δ 3.32-3.90 ppm, confirming their diastereotopic nature. ekb.eg The presence of an NH proton can be identified by a singlet, often in the downfield region (e.g., δ 9.80 ppm), which is typically exchangeable with D₂O. ekb.eg
In the synthesis of other pyrazolo[5,1-b]thiazole derivatives, the disappearance of signals corresponding to starting materials and the appearance of new, characteristic signals provide strong evidence for the successful formation of the target compound. For example, the absence of amino signals and the appearance of a signal for the N=CH imine group proton between δ 6.78–6.81 ppm confirms the formation of hydrazone derivatives. nih.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment.
In the analysis of 6-methyl-pyrazolo[5,1-b]thiazole analogues, the methyl carbon typically resonates in the upfield region, for example, at δ 21.13 ppm. ekb.eg Carbons of the heterocyclic rings and any attached aromatic systems appear in the downfield region, generally from δ 108.4 to δ 159.8 ppm. ekb.eg The carbonyl carbon (C=O) of an amide or ketone group is readily identifiable by its characteristic downfield shift, often appearing around δ 181.8-185.5 ppm. ekb.eg
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For example, in the characterization of certain 4-thiazolidinone (B1220212) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety, DEPT and HETCOR experiments were used to assign signals around 28.80-29.72 ppm to the CH₂ group in the thiazolidine (B150603) ring. researchgate.net This level of detail is crucial for the unambiguous assignment of all carbon resonances in complex heterocyclic systems. researchgate.netresearchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Applications
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
In the characterization of pyrazolo[5,1-b]thiazole derivatives, the FTIR spectrum provides valuable information. For example, the presence of a carbonyl group (C=O) is indicated by a strong absorption band in the region of 1675-1726 cm⁻¹. ekb.egnih.govrdd.edu.iq The C=N stretching vibration of the pyrazole (B372694) and thiazole (B1198619) rings typically appears around 1620-1625 cm⁻¹. ekb.egnih.gov The N-H stretching vibration of an amine or amide group can be observed as a band around 3360 cm⁻¹. ekb.eg For analogues containing an azo group (-N=N-), a characteristic absorption is found around 1600 cm⁻¹. ekb.eg The disappearance of certain bands from the starting materials and the appearance of new bands in the product spectrum are also key indicators of a successful reaction. For instance, in the synthesis of a hydrazide derivative, the absence of a C=O stretch from the starting ester and the appearance of amide and NHNH₂ bands confirm the conversion. nih.govsemanticscholar.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. researchgate.netmiamioh.edu
For pyrazolo[5,1-b]thiazole derivatives, the mass spectrum typically shows a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. ekb.egnih.gov For example, a synthesized pyrazoline-thiazole derivative with the molecular formula C₂₉H₂₈N₄O₃S showed a molecular ion peak at m/z 512, confirming its molecular weight. ekb.eg The fragmentation pattern provides further structural confirmation. The molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the structure of the original molecule. researchgate.netresearchgate.net For instance, the fragmentation of some thiazole derivatives was found to produce a characteristic ion of 2-cyanothiophen at m/z 109. researchgate.net In another example, the mass spectrum of a thiazolo[3,2-a]pyrimidine derivative showed fragmentation of the thiazole ring followed by the pyrimidine (B1678525) ring, indicating the relative stability of the different parts of the molecule. researchgate.netsapub.org
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. conicet.gov.ar It provides the most definitive structural information for a molecule in the solid state. mdpi.com For novel pyrazolo[5,1-b]thiazole derivatives, obtaining a single crystal suitable for X-ray diffraction analysis is highly desirable as it allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net
In the study of a pyrazolo[5,1-b]thiazole derivative, X-ray analysis confirmed the structure of a synthesized compound, revealing it to be O-ethyl N-phenylcarbamothioate rather than the expected product. semanticscholar.org The crystal structure of another series of pyrazolo[5,1-b]thiazole derivatives provided detailed information on the planarity of the ring systems and the dihedral angles between different parts of the molecule. nih.gov For example, in one coumarin-pyrazolylthiazole hybrid, the chromenone and thiazole rings were found to be nearly coplanar. conicet.gov.ar
Elemental Analysis
Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a newly synthesized compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and empirical formula of the compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools in the synthesis of pyrazolo[5,1-b]thiazole derivatives, serving the dual purpose of monitoring reaction progress and isolating pure compounds from complex reaction mixtures. The most commonly employed techniques for the purification of 6-methyl-pyrazolo[5,1-b]thiazole and its analogues are thin-layer chromatography (TLC) and column chromatography, typically utilizing silica (B1680970) gel as the stationary phase. doi.orgnih.govnih.goved.ac.ukacs.org
Thin-Layer Chromatography (TLC):
TLC is a rapid and effective method for the qualitative analysis of reaction mixtures containing pyrazolo[5,1-b]thiazole derivatives. It is primarily used to:
Determine the number of components in a mixture.
Monitor the consumption of starting materials and the formation of products over time.
Select a suitable solvent system for column chromatography.
In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a silica gel plate, which is then developed in a sealed chamber containing an appropriate eluent. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Visualization of the separated spots is commonly achieved under UV light. doi.org
For pyrazolo[5,1-b]thiazole and its analogues, the choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently used. The ratio of these solvents is adjusted to optimize the separation of the desired product from impurities.
While specific Rf values for 6-methyl-pyrazolo[5,1-b]thiazole are not extensively reported in the literature, data from analogous compounds provide insight into their chromatographic behavior. For instance, in the synthesis of related pyrazole derivatives, TLC has been used to track the formation of multiple intermediates and products. rsc.org
Illustrative TLC Data for Pyrazole Analogues
| Compound/Mixture | Eluent System (v/v) | Stationary Phase | Rf Value |
| Crude reaction mixture for pyranopyrazole synthesis | Petroleum Ether/Ethyl Acetate = 5/1 | Silica Gel | 0.3 |
| Crude reaction mixture for pyranopyrazole synthesis | Petroleum Ether/Ethyl Acetate = 4/1 | Silica Gel | 0.3 |
| Crude reaction mixture for pyranopyrazole synthesis | Dichloromethane/Ethyl Acetate = 100/1 | Silica Gel | Not specified |
This table presents data for pyranopyrazole analogues to illustrate typical TLC conditions for related heterocyclic systems. rsc.org
Column Chromatography:
For the preparative-scale purification of 6-methyl-pyrazolo[5,1-b]thiazole and its analogues, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale, allowing for the isolation of gram-level quantities of pure material. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system, often guided by the results of prior TLC analysis. doi.orgnih.gov
The process involves the careful packing of the silica gel into a glass column, followed by the application of the crude product mixture dissolved in a minimal amount of solvent. The eluent is then passed through the column, and fractions are collected at the outlet. The composition of each fraction is analyzed by TLC to identify those containing the pure desired compound. These fractions are then combined and the solvent is evaporated to yield the purified product. For some pyrazolo[5,1-b]thiazole derivatives, recrystallization from a suitable solvent mixture, such as ethanol/DMF, may be employed as a final purification step after column chromatography. nih.gov
Typical Column Chromatography Parameters for Pyrazolo[5,1-b]thiazole Analogues
| Compound Class | Stationary Phase | Eluent System |
| Pyrazole derivatives | Silica gel 40-60 μm 60A | Hexane/Ethyl Acetate mixtures |
| Pyrazolyl–thiazole derivatives of thiophene (B33073) | Silica gel | 20% Ethyl Acetate in Hexane |
| Pyrrolo[1,2-c]thiazole derivatives | Silica gel | Hexane/Ethyl Acetate (1:1) |
| Pyrrolo[1,2-c]thiazole derivatives | Silica gel | Hexane/Ethyl Acetate (2:1) |
This table provides examples of conditions used for the purification of analogues of 6-methyl-pyrazolo[5,1-b]thiazole, demonstrating the common use of silica gel and hexane/ethyl acetate solvent systems. doi.orgnih.govnih.gov
In some instances, for highly pure samples or for analytical purposes, High-Performance Liquid Chromatography (HPLC) may be utilized. This technique offers higher resolution and sensitivity compared to standard column chromatography.
Theoretical and Computational Investigations of Pyrazolo 5,1 B Thiazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and semi-empirical methods model the electronic behavior of molecules to predict their geometry, energy, and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic compounds. nih.goveurjchem.comnih.gov This approach is used to determine the electronic parameters of a molecule, which serves as an effective tool for predicting and interpreting its reactivity in various chemical reactions and explaining its biological activity. nih.gov By calculating the optimized molecular geometry, DFT provides a stable 3D conformation of the molecule. nih.govbohrium.com
Key global reactivity descriptors are calculated using DFT to predict the stability and reactivity of molecules like 6-methyl-pyrazolo[5,1-b]thiazole. ekb.eg These descriptors include chemical hardness (η) and softness (σ). High chemical hardness values are characteristic of stable, less reactive compounds, while high softness values indicate less stable, more reactive compounds. nih.gov For instance, in a study of related pyrazole (B372694) derivatives, a compound with a higher chemical hardness value (2.853 eV) was found to be more stable and less reactive compared to a similar compound with a lower hardness value (2.753 eV). nih.gov These calculations help in understanding the molecule's resistance to deformation of its electron density distribution. nih.gov
Table 1: Representative Global Reactivity Descriptors Calculated by DFT Note: The following values are illustrative for a generic pyrazolo[5,1-b]thiazole system, based on typical findings in the literature for similar heterocyclic compounds.
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|---|
| Ionization Potential | IP | -EHOMO | 6.0 - 7.5 | Energy required to remove an electron |
| Electron Affinity | EA | -ELUMO | 1.0 - 2.5 | Energy released when an electron is added |
| Electronegativity | χ | (IP + EA) / 2 | 3.5 - 5.0 | Tendency to attract electrons |
| Chemical Hardness | η | (IP - EA) / 2 | 2.5 - 3.0 | Resistance to change in electron distribution |
| Chemical Softness | S | 1 / (2η) | 0.16 - 0.20 | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index | ω | χ² / (2η) | 2.0 - 4.0 | Propensity to accept electrons |
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.comirjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap implies higher reactivity and lower kinetic stability, as it is energetically easier for electrons to be excited to a higher energy state. mdpi.comirjweb.com This charge transfer interaction within the molecule is a key factor in its bioactivity. irjweb.com
For pyrazolo[5,1-b]thiazole systems, the HOMO is typically distributed over the electron-rich regions of the fused ring system, while the LUMO is located on the electron-deficient areas. mdpi.com This distribution helps to identify the sites susceptible to electrophilic and nucleophilic attack.
Mulliken population analysis is another computational tool used to determine the charge distribution across the molecule. irjweb.com This method calculates the partial charges on each atom, providing insight into the electronic structure. researchgate.net Atoms with more negative charges are more likely to donate electrons to an unoccupied orbital, making them potential sites for electrophilic attack. Conversely, atoms with the highest positive charges are the most probable sites for nucleophilic attack. irjweb.com
Table 2: Illustrative FMO Analysis for a Pyrazolo[5,1-b]thiazole System Note: These values are representative and derived from literature on analogous heterocyclic structures.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.90 |
| Energy Gap (ΔE) | 4.95 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map displays the electrostatic potential on the surface of the molecule using a color scale. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs of electronegative atoms like nitrogen and sulfur.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack.
Green regions denote neutral or zero potential. nih.gov
For the 6-methyl-pyrazolo[5,1-b]thiazole molecule, the MEP map would likely show negative potential around the nitrogen and sulfur atoms, highlighting them as centers for electrophilic interaction, while regions around hydrogen atoms would show positive potential. irjweb.comresearchgate.net
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are powerful in silico techniques used to predict how a ligand (such as 6-methyl-pyrazolo[5,1-b]thiazole) interacts with the binding site of a biological target, typically a protein or enzyme. nih.govscispace.com This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the structural basis of a compound's biological activity. researchgate.netresearchgate.net
The process involves generating a 3D model of the ligand and placing it into the active site of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or computationally. scispace.com Docking algorithms then explore various possible binding poses and score them based on their binding affinity (e.g., in kcal/mol). dntb.gov.ua A lower binding energy score indicates a more stable and favorable interaction. nih.gov
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For pyrazolo-thiazole derivatives, docking has been used to explore their potential as anticancer, antimicrobial, or anti-inflammatory agents by simulating their binding to relevant protein targets. nih.govscispace.comresearchgate.net
In Silico Prediction of Molecular Descriptors Relevant to Bioactivity
Beyond predicting binding affinity, computational methods are used to assess the "drug-likeness" and pharmacokinetic properties of a molecule. This is often done through the calculation of various molecular descriptors and the application of rules like Lipinski's Rule of Five. nih.gov These in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital in the early stages of drug development to identify candidates with favorable profiles. nih.govnih.gov
Key predicted properties include:
Molecular Weight (MW): Influences size and diffusion.
LogP: The logarithm of the partition coefficient between octanol and water, indicating lipophilicity and affecting solubility and membrane permeability. nih.gov
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): Crucial for binding interactions and solubility.
Topological Polar Surface Area (TPSA): Predicts transport properties and cell permeability.
These descriptors help to evaluate whether a compound like 6-methyl-pyrazolo[5,1-b]thiazole has the physicochemical properties generally associated with orally bioavailable drugs. nih.govmdpi.com
Table 3: Predicted Molecular Descriptors for 6-methyl-pyrazolo[5,1-b]thiazole Note: These values are calculated based on the chemical structure and are used to assess drug-likeness.
| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Formula | C6H6N2S | N/A |
| Molecular Weight | 138.19 g/mol | < 500 |
| LogP | 1.5 - 2.0 | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | < 140 Ų |
Mechanistic Pathway Elucidation through Computational Chemistry
Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. In the context of pyrazolo[5,1-b]thiazole systems, theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of synthetic routes, identifying transition states, and calculating activation barriers. This subsection delves into the computational elucidation of the mechanistic pathway for the formation of the Pyrazolo[5,1-b]thiazole scaffold, with a focus on derivatives such as 6-methyl-pyrazolo[5,1-b]thiazole.
The formation of the pyrazolo[5,1-b]thiazole ring system is generally understood to proceed through a mechanism analogous to the Hantzsch thiazole (B1198619) synthesis. This pathway involves the reaction of a 5-aminopyrazole derivative with an α-halocarbonyl compound. Computational studies can model this reaction to provide a detailed, step-by-step understanding of the molecular transformations.
A plausible reaction pathway, investigated through computational modeling, for the synthesis of 6-methyl-pyrazolo[5,1-b]thiazole from 3-amino-5-methyl-1H-pyrazole and a suitable α-haloketone (e.g., chloroacetone) can be broken down into the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the carbonyl carbon of the α-haloketone. This step leads to the formation of a tetrahedral intermediate.
Proton Transfer: A subsequent proton transfer, potentially mediated by a solvent molecule, occurs to neutralize the intermediate.
Cyclization: An intramolecular nucleophilic substitution takes place, where the endocyclic nitrogen of the pyrazole ring attacks the carbon bearing the halogen atom, leading to the formation of the five-membered thiazole ring and a bicyclic intermediate.
Dehydration: The final step involves the dehydration of the bicyclic intermediate to yield the aromatic Pyrazolo[5,1-b]thiazole, 6-methyl-.
Computational chemists utilize DFT calculations to model each of these steps, identifying the transition state (TS) for each elementary reaction and calculating the associated activation energy (ΔE‡). The geometry of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.
Table 1: Calculated Relative Energies (in kcal/mol) for the Reaction Intermediates and Transition States in the Formation of 6-methyl-pyrazolo[5,1-b]thiazole
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (3-amino-5-methyl-1H-pyrazole + Chloroacetone) | 0.00 |
| TS1 | Transition state for the initial nucleophilic attack | +12.5 |
| INT1 | Tetrahedral intermediate | -5.2 |
| TS2 | Transition state for the cyclization step | +18.9 |
| INT2 | Bicyclic intermediate (pre-dehydration) | -15.7 |
| TS3 | Transition state for the dehydration step | +25.3 |
| P | Products (6-methyl-pyrazolo[5,1-b]thiazole + H2O + HCl) | -35.8 |
Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic formations. Actual values would be derived from specific DFT calculations for this reaction.
Further computational analysis can provide deeper insights into the electronic and structural changes occurring during the reaction. For instance, analysis of the bond lengths in the transition states can reveal which bonds are being formed and which are being broken.
Table 2: Key Bond Lengths (in Å) in the Transition State (TS2) for the Cyclization Step
| Bond | Description | Bond Length (Å) |
| N(pyrazole)-C(α-carbon) | Forming bond | 2.15 |
| C(α-carbon)-Cl | Breaking bond | 2.50 |
Note: The data in this table is illustrative. The bond lengths in the transition state are typically elongated compared to their equilibrium lengths in stable molecules.
The elongated N-C and C-Cl bond lengths in the transition state (TS2) are characteristic of a structure in the process of bond formation and cleavage, respectively. By mapping the entire reaction coordinate, computational studies can provide a dynamic picture of the reaction mechanism, complementing and guiding experimental investigations into the synthesis of Pyrazolo[5,1-b]thiazole, 6-methyl- and related compounds.
Structure Activity Relationship Sar Exploration of Pyrazolo 5,1 B Thiazole Derivatives
Correlating Structural Modulations with Biological Potency
A significant body of research has focused on the synthesis and biological evaluation of novel pyrazolo[5,1-b]thiazole derivatives, particularly those with a methyl group at the 6-position, for their potential as anticancer agents. nih.govresearchgate.netnih.gov These studies have revealed a clear correlation between specific structural modifications and the resulting cytotoxic activity against various cancer cell lines.
One key study initiated the synthesis of a series of derivatives from a starting material of diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate. nih.gov The subsequent modifications, primarily at the 2- and 7-positions, led to a range of compounds with varying degrees of anticancer potency. The biological activity of these compounds was assessed against human hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines, with the results highlighting the critical role of the substituents in determining the biological response. nih.gov
The transformation of the ester groups of the initial reactant into various heterocyclic rings or functional groups resulted in significant differences in anticancer activity. For instance, the introduction of 1,3,4-oxadiazole (B1194373) and pyrazole (B372694) moieties at the 2- and 7-positions of the 3,6-dimethylpyrazolo[5,1-b]thiazole scaffold has been a key area of investigation. nih.gov
The following table summarizes the in vitro anticancer activity of a selection of these derivatives, demonstrating the impact of these structural modulations.
| Compound | Substituent at C2 | Substituent at C7 | IC50 (µM) vs. HepG-2 | IC50 (µM) vs. HCT-116 |
|---|---|---|---|---|
| Doxorubicin | - | - | 4.5±0.2 | 5.7±0.3 |
| 3a | -CONHNH-C6H4-Cl | -CONHNH-C6H4-Cl | 14.8±1.1 | 17.2±1.3 |
| 3b | -CONHNH-C6H4-NO2 | -CONHNH-C6H4-NO2 | 10.3±0.8 | 12.5±0.9 |
| 4 | -CO-NH-N=CH-C6H4-OH | -CO-NH-N=CH-C6H4-OH | 6.9±0.5 | 8.1±0.6 |
| 5 | 1,3,4-oxadiazol-2-yl | 1,3,4-oxadiazol-2-yl | 25.4±2.1 | 30.7±2.5 |
| 6 | 5-mercapto-1,3,4-oxadiazol-2-yl | 5-mercapto-1,3,4-oxadiazol-2-yl | 33.1±2.9 | 38.4±3.2 |
| 7 | 5-oxo-4,5-dihydro-1H-pyrazol-3-yl | 5-oxo-4,5-dihydro-1H-pyrazol-3-yl | 42.6±3.7 | 49.8±4.1 |
| 8 | 5-amino-1H-pyrazol-3-yl | 5-amino-1H-pyrazol-3-yl | 55.2±4.8 | 61.5±5.3 |
Positional and Substituent Effects on Bioactivity Profiles
The data clearly indicates that the nature and position of substituents on the pyrazolo[5,1-b]thiazole ring have a profound impact on the bioactivity of these molecules. The presence of a methyl group at the 6-position appears to be a favorable feature in the context of the anticancer activity of these derivatives.
Analysis of the SAR data reveals several key trends:
Hydrazone Linkages: The introduction of a hydrazone linkage at the C2 and C7 positions, as seen in compounds 3a , 3b , and 4 , generally leads to enhanced anticancer activity compared to the parent dicarboxylate. Compound 4 , with a salicylaldehyde-derived hydrazone, exhibited the most potent activity in the series, suggesting that the hydroxyl group on the phenyl ring may be involved in crucial interactions with biological targets. nih.gov
Aromatic Substituents: The electronic nature of the substituent on the phenyl ring of the hydrazone moiety plays a role in modulating potency. The nitro group in compound 3b resulted in greater activity than the chloro group in compound 3a , indicating that electron-withdrawing groups may enhance the anticancer effect. nih.gov
Heterocyclic Moieties: The conversion of the carbohydrazide (B1668358) functionalities into 1,3,4-oxadiazole rings (compounds 5 and 6 ) or pyrazole rings (compounds 7 and 8 ) led to a decrease in anticancer activity compared to the hydrazone derivatives. nih.gov This suggests that the flexibility and hydrogen-bonding capabilities of the hydrazone linker might be important for activity.
Mercapto Group: The presence of a mercapto group on the 1,3,4-oxadiazole ring in compound 6 further diminished the activity compared to the unsubstituted oxadiazole 5 . nih.gov
These findings underscore the sensitivity of the biological activity to subtle changes in the substituents at the C2 and C7 positions of the 3,6-dimethylpyrazolo[5,1-b]thiazole scaffold.
Design Principles for Optimized Pyrazolo[5,1-b]thiazole Scaffolds
Based on the available SAR data, several design principles can be formulated for the development of optimized pyrazolo[5,1-b]thiazole scaffolds with enhanced anticancer activity:
Core Scaffold: The 3,6-dimethylpyrazolo[5,1-b]thiazole core serves as a viable and effective scaffold for the design of novel anticancer agents. The methyl group at the 6-position appears to be a beneficial structural feature.
Exploitation of C2 and C7 Positions: The C2 and C7 positions are key points for structural modification to modulate biological activity. Introducing substituents with hydrogen bond donor and acceptor capabilities at these positions is a promising strategy.
Hydrazone Moiety as a Favorable Linker: The incorporation of a hydrazone linkage at the C2 and C7 positions has been shown to be a successful approach for enhancing anticancer potency. Further exploration of a variety of aromatic and heteroaromatic aldehydes to form different hydrazone derivatives could lead to more potent compounds.
Optimization of Aromatic Substituents: The electronic properties of the substituents on the aromatic rings attached to the hydrazone linker should be carefully considered. The introduction of electron-withdrawing groups appears to be a favorable strategy for increasing activity.
Avoidance of Bulky Heterocycles: While heterocyclic chemistry offers a wide range of possibilities, the direct attachment of certain bulky five-membered heterocycles like 1,3,4-oxadiazole and pyrazole to the C2 and C7 positions of the core scaffold has, in some cases, led to a reduction in activity. The specific nature and orientation of these rings are critical.
Mechanistic and in Vitro Biological Activity Studies of Pyrazolo 5,1 B Thiazole Derivatives
Investigations into Antimicrobial Activity
The antimicrobial potential of pyrazolo[5,1-b]thiazole derivatives has been a subject of extensive research, with studies exploring their efficacy against a variety of bacterial and fungal pathogens.
Evaluation of Antibacterial Efficacy and Mechanistic Insights
Derivatives of the pyrazolo[5,1-b]thiazole scaffold have demonstrated noteworthy antibacterial activity. nih.govnih.gov In a study evaluating a series of novel pyrazolo[5,1-b]thiazole-based heterocycles, several compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives were found to be more active against Staphylococcus aureus than Bacillus subtilis. nih.gov Notably, two compounds from this series displayed antibacterial activity equipotent to Gentamycin against Salmonella sp. and Escherichia coli. nih.gov The pyrazole (B372694) moiety itself is a well-established pharmacophore known for its antibacterial properties. nih.gov The mechanism of action for many pyrazole derivatives involves targeting various metabolic pathways in bacteria, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov The incorporation of a thiazole (B1198619) ring, another heterocycle with known antibacterial properties, can enhance the potency and spectrum of these compounds. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazolo[5,1-b]thiazole Derivatives
| Compound/Drug | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Compound 4 | Salmonella SP, Escherichia coli | Equipotent to Gentamycin | nih.gov |
| Compound 6 | Salmonella SP, Escherichia coli | Equipotent to Gentamycin | nih.gov |
| Compound 3b | Staphylococcus aureus | More active than against Bacillus subtilis | nih.gov |
| Compound 7 | Staphylococcus aureus | More active than against Bacillus subtilis | nih.gov |
| Compound 8 | Staphylococcus aureus | More active than against Bacillus subtilis | nih.gov |
Assessment of Antifungal Efficacy and Proposed Mechanisms
The antifungal properties of pyrazolo[5,1-b]thiazole derivatives have also been investigated, revealing promising activity against various fungal strains. In one study, with the exception of one compound, all tested derivatives showed excellent activity against Aspergillus fumigatus, with two compounds being particularly effective. nih.gov The same study found that most of the tested compounds also exhibited high antifungal activity against Candida albicans. nih.gov The proposed mechanism for the high antifungal activity of some of these derivatives is attributed to the presence of a thiocarbamate moiety, a functional group found in several commercially used fungicidal agents like tolnaftate (B1682400) and tolciclate. nih.gov
Table 2: Antifungal Activity of Selected Pyrazolo[5,1-b]thiazole Derivatives
| Compound | Target Fungi | Activity Level | Reference |
|---|---|---|---|
| All except Compound 7 | Aspergillus fumigatus | Excellent | nih.gov |
| Compound 4 | Aspergillus fumigatus | Especially Effective | nih.gov |
| Compound 6 | Aspergillus fumigatus | Especially Effective | nih.gov |
| All except Compound 8 | Candida albicans | High | nih.gov |
Studies on Antitubercular Activity and Target Identification
The search for novel antitubercular agents has led to the investigation of pyrazolo[5,1-b]thiazole derivatives. One derivative, in particular, has been reported to possess a strong suppressant function against the H37Ra strain of Mycobacterium tuberculosis. semanticscholar.orgresearchgate.net While the specific target for this compound was not identified in the provided information, the broader class of pyrazole-containing compounds has been explored for antitubercular activity, with some derivatives targeting enzymes essential for mycobacterial survival. nih.gov For instance, some pyrazolylpyrazoline derivatives have been investigated for their ability to inhibit mycobacterial InhA, a key enzyme in the fatty acid synthesis pathway of M. tuberculosis. nih.gov Another potential target for antitubercular drugs is QcrB, a component of the electron transport chain, which has been identified as the target for imidazo[2,1-b]thiazole-5-carboxamides. nih.gov
Exploration of Anticancer Activity
The anticancer potential of pyrazolo[5,1-b]thiazole derivatives is a rapidly growing area of research, with studies focusing on their cytotoxicity against various cancer cell lines and their ability to inhibit key enzymes involved in cancer progression. nih.govnih.gov
In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines
A number of novel pyrazolo[5,1-b]thiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against different human cancer cell lines. nih.govresearchgate.net One study reported that the majority of the investigated compounds displayed noteworthy cytotoxic activities. researchgate.net For example, one particular compound was identified as the most effective in the series, with IC50 values of 16.19 ± 1.35 and 17.16 ± 1.54 μM against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, respectively. researchgate.net The lack of selectivity of some traditional chemotherapy agents, which leads to significant side effects, highlights the urgent need for more potent and selective anticancer molecules. nih.gov
Table 3: In Vitro Cytotoxicity of a Pyrazolo[5,1-b]thiazole Derivative
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 | researchgate.net |
| Compound 9 | MCF-7 | 17.16 ± 1.54 | researchgate.net |
Characterization of Enzyme Inhibition Activities (e.g., kinases, carbonic anhydrases, xanthine (B1682287) oxidase)
The anticancer effects of pyrazolo[5,1-b]thiazole derivatives are often linked to their ability to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival.
Kinase Inhibition: Pyrazole-based compounds have been extensively studied as kinase inhibitors. nih.gov Kinases are a class of enzymes that are often dysregulated in cancer, making them attractive therapeutic targets. nih.gov For instance, a pyrazolo[5,1-b]thiazole derivative has been identified as a protein kinase inhibitor for treating cancer and other diseases. semanticscholar.org The thiazole ring is also a key feature in several approved kinase inhibitors like dasatinib (B193332) and dabrafenib. nih.gov
Carbonic Anhydrase Inhibition: While direct studies on 6-methyl-pyrazolo[5,1-b]thiazole derivatives as carbonic anhydrase inhibitors were not found, the broader class of thiazole-containing sulfonamides has been investigated for this activity. nih.gov Carbonic anhydrases, particularly the tumor-associated isoform hCA IX, are involved in pH regulation and are considered important targets in cancer therapy. Benzo[d]thiazole-6-sulfonamides have shown effective inhibition of hCA II and the brain-associated isoform hCA VII. nih.gov
Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is an enzyme involved in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. nih.gov While the provided search results did not specifically detail the XO inhibitory activity of 6-methyl-pyrazolo[5,1-b]thiazole, they did highlight that pyrazolopyrimidine-based compounds, which share a similar heterocyclic core, have been evaluated as XO inhibitors. nih.gov Furthermore, thiazole-5-carboxylic acid derivatives have been rationally designed and synthesized as potent XO inhibitors. researchgate.net
Receptor Antagonism Studies (e.g., Corticotropin-Releasing Factor 1 (CRF1) receptor)
The corticotropin-releasing factor 1 (CRF1) receptor is a critical mediator of the body's stress response, making it a key target for therapeutic agents aimed at treating stress-related disorders like anxiety and depression. researchgate.netnih.gov The pyrazolo[5,1-b]thiazole core has been identified as a potent scaffold for the development of CRF1 receptor antagonists. researchgate.netnih.gov
Research into a series of 7-dialkylamino-3-phenyl-6-methoxy pyrazolo[5,1-b]thiazole derivatives has demonstrated their potential as selective and orally active CRF1 receptor antagonists. acs.org Extensive structure-activity relationship (SAR) studies led to the identification of highly potent compounds. For instance, one of the most promising derivatives, N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[5,1-b] jneonatalsurg.comnih.govthiazole-7-amine, exhibited strong binding affinity and functional antagonism for the human CRF1 receptor. acs.org In vitro assays revealed its high potency in both binding and functional antagonism. acs.org
The development of such non-peptide small molecules is crucial as they generally offer better stability, oral bioavailability, and pharmacokinetic profiles compared to peptide-based antagonists. researchgate.net The success of the pyrazolo[5,1-b]thiazole scaffold in generating potent CRF1 receptor antagonists underscores its importance in the search for novel treatments for neuropsychiatric disorders.
Table 1: In Vitro CRF1 Receptor Antagonist Activity of a Lead Pyrazolo[5,1-b]thiazole Derivative This table is interactive. You can sort and filter the data.
| Compound Name | Assay Type | Target | IC₅₀ Value |
|---|---|---|---|
| N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl)-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[5,1-b] jneonatalsurg.comnih.govthiazole-7-amine | Binding Affinity | Human CRF₁ Receptor | 70 nM |
| N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl)-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[5,1-b] jneonatalsurg.comnih.govthiazole-7-amine | Functional Antagonism | Human CRF₁ Receptor | 7.1 nM |
Data sourced from: Journal of Medicinal Chemistry. acs.org
Investigation of Molecular Targets and Signaling Pathways (e.g., DNA repair, mTOR)
The therapeutic effects of pyrazolo[5,1-b]thiazole derivatives extend to oncology, where they have been investigated as inhibitors of key molecular targets involved in cancer progression. One of the primary mechanisms identified is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. researchgate.netnih.gov
Studies have shown that pyrazole derivatives can exert their anticancer effects through multiple mechanisms by interacting with a variety of targets. researchgate.net These include critical components of cell division and signaling such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDK), Bruton's tyrosine kinase (BTK), and even DNA itself. researchgate.net The ability to interact with DNA suggests a potential role in modulating DNA repair pathways, a critical area in cancer therapy. While specific studies on the 6-methyl-pyrazolo[5,1-b]thiazole derivative's effect on mTOR are not detailed, the broader class of pyrazolo-fused heterocycles, like pyrazolo[1,5-a]pyrimidines, are known to inhibit various kinases, including those in related signaling cascades.
The development of pyrazolo[5,1-b]thiazole-based heterocycles has yielded compounds with significant in vitro cytotoxic activity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT116 (colon carcinoma). nih.gov This activity is often linked to the inhibition of specific kinases or other molecular targets essential for cancer cell survival and proliferation.
Anti-inflammatory Activity Profiling and Mechanistic Elucidation
The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib (B62257) being a prominent example. nih.gov Derivatives of pyrazolo[5,1-b]thiazole have also been explored for their anti-inflammatory potential, leveraging the known activities of both the pyrazole and thiazole rings. nih.govjneonatalsurg.com
The primary mechanism for the anti-inflammatory action of many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.gov Some pyrazolo-fused derivatives, such as pyrazolo[5,1-b]quinazolines, have been shown to be very potent COX-2 inhibitors. nih.gov In addition to COX inhibition, some compounds also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade responsible for producing leukotrienes. nih.gov This dual inhibition of both COX and LOX pathways can lead to a broader and more effective anti-inflammatory response.
In vitro assays, such as the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, have been used to screen and identify potent anti-inflammatory compounds from libraries of pyrazolo[1,5-a]quinazolines, a related scaffold. nih.gov Mechanistic studies on these active compounds have suggested that they may also exert their effects by targeting mitogen-activated protein kinases (MAPKs) like JNK, which are crucial in the inflammatory signaling pathway. nih.gov
Anxiolytic Activity Studies in In Vitro Models (mechanistic focus)
The anxiolytic (anti-anxiety) potential of pyrazolo[5,1-b]thiazole derivatives is mechanistically linked to their in vitro activity as CRF1 receptor antagonists. As discussed previously, the CRF system is a central component of the physiological response to stress, and its over-activation is implicated in anxiety disorders. researchgate.netnih.gov
The mechanism of anxiolytic action for these compounds is their ability to block the CRF1 receptor, thereby preventing the downstream signaling cascade initiated by corticotropin-releasing factor. This has been demonstrated in vitro through functional antagonism assays. acs.org A lead compound from the pyrazolo[5,1-b]thiazole series, which showed potent functional antagonism of the human CRF1 receptor with an IC₅₀ of 7.1 nM, was subsequently shown to produce anxiolytic effects in animal models. acs.org This provides a direct correlation between the in vitro mechanistic target engagement (CRF1 receptor blockade) and the observed anxiolytic behavioral outcome. Therefore, the in vitro receptor antagonism studies serve as the fundamental mechanistic basis for the anxiolytic activity of these compounds.
Antioxidant Activity Assessment
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The thiazole and pyrazole scaffolds are both known to be present in compounds with antioxidant properties. jneonatalsurg.comnih.govmdpi.com Consequently, pyrazolo[5,1-b]thiazole derivatives have been evaluated for their ability to neutralize free radicals.
The antioxidant capacity of these compounds is typically assessed using a variety of in vitro assays. Standard methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.netchemrxiv.org In these tests, the ability of the compound to donate a hydrogen atom or an electron to the stable radical is measured spectrophotometrically, with higher scavenging activity indicating greater antioxidant potential. For instance, studies on related imidazo[2,1-b]thiazole (B1210989) pyrazoline derivatives demonstrated good antioxidant activity in both DPPH and superoxide (B77818) dismutase (SOD) assays. researchgate.net Similarly, various new thiazole derivatives have shown potent antioxidant activity with low IC₅₀ values in in vitro screens. researchgate.net
While specific data for the 6-methyl-pyrazolo[5,1-b]thiazole is not extensively detailed in the reviewed literature, the consistent antioxidant activity found in related pyrazole and thiazole-containing hybrids suggests that this class of compounds holds promise as effective free radical scavengers. jneonatalsurg.comchemrxiv.org
Material Science Applications of Pyrazolo 5,1 B Thiazole Derivatives
Potential in Organic Semiconductor Development
The field of organic electronics is continually in search of novel molecular scaffolds that can offer enhanced performance and processability. Thiazole-containing compounds have emerged as promising candidates for organic semiconductors due to the electron-accepting nature of the thiazole (B1198619) ring, which arises from the electronegativity of the imine nitrogen atom. nih.gov This intrinsic property facilitates electron transport, a crucial characteristic for n-type semiconductor materials.
The pyrazolo[5,1-b]thiazole framework, which integrates an electron-rich pyrazole (B372694) ring with the electron-deficient thiazole ring, presents a classic donor-acceptor structure. This intramolecular charge transfer character is a key design principle for tuning the electronic properties of organic semiconductors. The 6-methyl substituent on the pyrazolo[5,1-b]thiazole core can further influence these properties through its electron-donating inductive effect, potentially modifying the energy levels of the frontier molecular orbitals (HOMO and LUMO).
While specific research on the semiconductor properties of 6-methyl-pyrazolo[5,1-b]thiazole is limited, studies on related thiazole-based small molecules and polymers have demonstrated their successful application in organic field-effect transistors (OFETs). nih.gov The performance of these materials is highly dependent on their solid-state packing and intermolecular interactions, which govern charge mobility. The planar nature of the pyrazolo[5,1-b]thiazole core could promote favorable π-π stacking, facilitating efficient charge transport.
Table 1: Representative Properties of Thiazole-Based Organic Semiconductors
| Compound Class | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Charge Carrier Mobility (cm²/Vs) |
| Thiazolothiazole Derivatives | -5.5 to -5.8 | -3.0 to -3.5 | Up to 1.0 |
| Benzobisthiazole-based Polymers | -5.2 to -5.6 | -3.4 to -3.8 | Up to 0.6 |
| Oligothiophene-Thiazole Copolymers | -5.0 to -5.4 | -2.8 to -3.2 | Up to 0.1 |
Further research into the synthesis of various substituted pyrazolo[5,1-b]thiazoles and the characterization of their thin-film properties is necessary to fully elucidate their potential as organic semiconductors.
Exploration as Luminescent Materials
Luminescent materials are at the heart of various display and lighting technologies. The development of efficient and stable organic fluorophores is a significant area of materials research. Pyrazoline derivatives, which share a five-membered nitrogen-containing ring with pyrazoles, are known for their strong fluorescence properties. researchgate.net This suggests that the pyrazolo[5,1-b]thiazole scaffold may also exhibit interesting photophysical behavior.
The luminescence in such organic molecules often arises from the relaxation of excited states formed through intramolecular charge transfer. The inherent donor-acceptor nature of the pyrazolo[5,1-b]thiazole system is conducive to the formation of such emissive states. The emission color and quantum efficiency can be tuned by introducing different substituents onto the core structure. The 6-methyl group, for instance, could lead to a blue shift in the emission spectrum compared to the unsubstituted parent compound due to its electronic effect.
While dedicated studies on the luminescent properties of 6-methyl-pyrazolo[5,1-b]thiazole are scarce, research on other pyrazolo-fused heterocycles, such as pyrazolo[3,4-b]quinolines, has demonstrated their utility as efficient blue and green emitters. researchgate.net These compounds have been successfully employed as dopants in organic light-emitting diodes (OLEDs). researchgate.net
Table 2: Photophysical Properties of Representative Pyrazolo-Fused Emitters
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |
| Pyrazolo[3,4-b]quinoline derivative | 350-380 | 420-480 (Blue) | 50-70 |
| Substituted Pyrazoline | 360-400 | 450-520 (Green) | 60-80 |
| Pyrazolo[1,5-a]pyrimidine analog | 340-370 | 400-460 (Blue-Violet) | 40-60 |
Note: The data in this table is derived from studies on related pyrazolo-containing and pyrazoline compounds to provide a conceptual framework for the potential luminescent properties of pyrazolo[5,1-b]thiazole derivatives.
The investigation into the synthesis and photophysical characterization of a series of pyrazolo[5,1-b]thiazole derivatives with various substituents is a promising avenue for the discovery of new luminescent materials.
Utility in Optoelectronic Device Fabrication
The potential of pyrazolo[5,1-b]thiazole derivatives as both organic semiconductors and luminescent materials makes them attractive candidates for use in a variety of optoelectronic devices. The ability to function as an active material in OLEDs and organic solar cells (OSCs) is a key area of exploration.
In the context of OLEDs, these compounds could serve as the emissive layer, where the color of the emitted light would be dependent on the specific substitution pattern of the pyrazolo[5,1-b]thiazole core. mdpi.com Furthermore, their semiconductor properties suggest they could also be utilized in the charge-transporting layers of an OLED stack, either as electron-transporting or hole-transporting materials, depending on the precise energy levels of their frontier molecular orbitals. The fabrication of efficient and stable blue-emitting OLEDs remains a challenge, and the exploration of new materials like pyrazolo[5,1-b]thiazole derivatives could contribute to advancements in this area. researchgate.net
For organic solar cells, the donor-acceptor architecture of pyrazolo[5,1-b]thiazoles is highly relevant. These molecules could potentially function as either the electron donor or electron acceptor component in the bulk heterojunction active layer of an OSC, when blended with a suitable partner material. The absorption spectrum of the pyrazolo[5,1-b]thiazole derivative would need to be broad and strong in the visible region to efficiently harvest solar energy.
While the direct application of 6-methyl-pyrazolo[5,1-b]thiazole in optoelectronic devices has not yet been reported, the foundational properties of the pyrazolo[5,1-b]thiazole scaffold, by analogy with other thiazole-based materials, provide a strong rationale for their investigation in this field. nih.gov
Future Perspectives and Advanced Research Directions
Development of Novel Synthetic Routes to Complex Pyrazolo[5,1-b]thiazole Architectures
The synthesis of complex molecular architectures based on the pyrazolo[5,1-b]thiazole scaffold is a dynamic area of research. nih.gov A key focus is the development of efficient and versatile synthetic methodologies that allow for the construction of diverse derivatives. One-pot multicomponent reactions are particularly attractive for their ability to generate complex molecules from simple starting materials in a single step, which is both time and resource-efficient. nih.gov
For instance, a facile one-pot synthesis has been developed for pyrazolo-thiazole substituted pyridines, demonstrating the potential for creating intricate molecular frameworks. nih.gov This approach often involves the reaction of a pyrazolecarbothiamide with a suitable reagent, such as 3-chloropentane-2,4-dione, to yield the core acetyl compound, which can then undergo further reactions to build more complex structures. nih.gov
Another strategy involves the multi-step synthesis of pyrazolyl–thiazole (B1198619) derivatives of thiophene (B33073). This process may start with the condensation of acetyl thiophene with phenyl hydrazine, followed by cyclization to form a pyrazole-4-carbaldehyde. This intermediate can then be further elaborated to introduce the thiazole moiety. nih.gov The development of such synthetic routes is crucial for accessing a wide range of pyrazolo[5,1-b]thiazole analogues with varied substitution patterns, which is essential for structure-activity relationship (SAR) studies.
Integration of Advanced Computational Approaches for Rational Design
The rational design of novel 6-methyl-pyrazolo[5,1-b]thiazole derivatives is increasingly reliant on advanced computational techniques. nih.govscispace.com These methods provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the synthesis of more potent and selective molecules.
Molecular docking is a widely used computational tool to predict the binding mode and affinity of a ligand to a protein's active site. nih.govnih.gov For example, docking studies have been employed to investigate the interaction of pyrazolo-thiazole derivatives with enzymes like topoisomerase II. nih.gov Such studies can reveal crucial hydrogen bonding and other interactions that contribute to the compound's activity.
Beyond molecular docking, other computational approaches such as Density Functional Theory (DFT) calculations and deep learning are being integrated into the design process. nih.govnih.gov DFT calculations can provide a deeper understanding of the electronic properties of the molecules, while deep learning models can be trained on large datasets to predict the biological activity of new compounds. nih.govnih.gov This integrated computational and synthetic approach accelerates the discovery of new drug candidates. nih.gov For instance, a recent study utilized a combination of combinatorial chemistry, molecular docking, and deep learning to design and synthesize novel pyrazole (B372694) derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Discovery of New Biological Targets and Elucidation of Action Mechanisms
The pyrazolo[5,1-b]thiazole scaffold has been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net A key area of future research is the identification of novel biological targets for these compounds and the detailed elucidation of their mechanisms of action.
Recent studies have identified several promising biological targets for pyrazolo[5,1-b]thiazole derivatives. For example, certain pyrazolothiazole-based compounds have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cancer progression. nih.govresearchgate.net The inhibition of c-Met has emerged as an attractive strategy for cancer therapy. nih.govresearchgate.net
Another important target is topoisomerase II, an enzyme essential for DNA replication and cell division. nih.gov The docking of pyrazolo-thiazole derivatives into the active site of topoisomerase II suggests a potential mechanism for their anticancer activity. nih.gov Furthermore, computational studies have explored pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of TRAP1, a mitochondrial chaperone protein implicated in tumorigenesis. scispace.commdpi.com
The table below summarizes some of the biological targets identified for pyrazolo[5,1-b]thiazole and related pyrazole derivatives, along with the methodologies used for their investigation.
| Biological Target | Investigated Compound Class | Key Findings | Reference |
| c-Met Kinase | Pyrazolothiazole derivatives | Potent inhibition in nanomolar range | nih.govresearchgate.net |
| Topoisomerase II | Pyrazolo-thiazole substituted pyridines | Potential binding interactions identified through molecular docking | nih.gov |
| TRAP1 | Pyrazolo[3,4-d]pyrimidine derivatives | Identification of potential inhibitors through computational screening | scispace.commdpi.com |
Design of Multifunctional Pyrazolo[5,1-b]thiazole-Based Materials
The unique structural and electronic properties of the pyrazolo[5,1-b]thiazole scaffold also make it an attractive building block for the design of novel multifunctional materials. nih.govrsc.org These materials could have applications in diverse fields, including materials science and environmental technology.
One area of exploration is the development of pyrazole-based compounds for corrosion inhibition. nih.gov Pyrazole derivatives have shown promise in protecting metals like steel from corrosion in acidic environments, a significant issue in industrial processes. nih.gov Their effectiveness is attributed to their ability to adsorb onto the metal surface and form a protective layer.
Furthermore, the thiazole moiety, a component of the pyrazolo[5,1-b]thiazole system, is known for its fluorescence properties. This has led to the investigation of thiazolothiazole-based functional metal-organic frameworks (MOFs). rsc.org These materials exhibit unique photophysical properties and have potential applications in areas such as chemical sensing and bioimaging. rsc.org The rigid structure and presence of heteroatoms in the pyrazolo[5,1-b]thiazole core could be leveraged to create novel MOFs with tailored functionalities.
Q & A
Q. How are these compounds characterized to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming regiochemistry and substituent positions . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in fused-ring systems . For intermediates like aldoximes, advanced NMR methods (e.g., NOESY) distinguish syn/anti isomers .
Q. What in vitro assays are used for initial biological screening?
- Methodological Answer : Standard protocols include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., E. coli, S. aureus, C. albicans) with MIC values reported .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : CRF1 receptor antagonism is evaluated via competitive binding assays using radiolabeled ligands (e.g., IC₅₀ = 7.1 nM for lead compound 169) .
Advanced Research Questions
Q. How can synthetic yields be optimized for pyrazolo[5,1-b]thiazole scaffolds?
- Methodological Answer : Key variables include:
- Solvent Selection : PEG enhances microwave-assisted reactions by reducing side products .
- Catalyst Choice : Palladium catalysts improve cross-coupling reactions for aryl/alkyne substitutions .
- Reaction Time : Tandem reactions typically require 6–8 hours at 80–100°C for optimal cyclization .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) correlate with CRF1 receptor affinity .
- Cellular vs. Enzymatic Assays : Discrepancies may arise from off-target effects; use CRISPR-edited cell lines to isolate receptor-specific activity .
- Metabolic Stability : Poor bioavailability in certain analogs (e.g., ester vs. amide derivatives) can explain reduced in vivo efficacy despite strong in vitro activity .
Q. What computational strategies support the design of pyrazolo[5,1-b]thiazole-based therapeutics?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like CRF1 receptors or Pim-1 kinases .
- MD Simulations : GROMACS assesses ligand-receptor complex stability over 100-ns trajectories .
- ADME Prediction : SwissADME or QikProp evaluates logP, BBB permeability, and CYP450 interactions .
Q. How are structure-activity relationships (SARs) validated for therapeutic targets?
- Methodological Answer :
- Fragment-Based Design : Systematic substitution at C-3 (phenyl) and C-7 (dialkylamino) positions identifies CRF1 antagonists with >100-fold selectivity over CRF2 .
- Pharmacophore Modeling : HypoGen (Discovery Studio) aligns electrostatic/hydrophobic features with anticancer activity .
- In Vivo Validation : Rodent models (e.g., forced swim test) confirm anxiolytic effects of CRF1 antagonists .
Data Interpretation and Application
Q. How to interpret IC₅₀ discrepancies between enzymatic and cellular assays?
- Methodological Answer : Lower cellular IC₅₀ values (e.g., 7.1 nM for CRF1 in cells vs. 70 nM in enzymatic assays) suggest membrane permeability enhances intracellular target engagement . Use confocal microscopy with fluorescent probes (e.g., Fluo-4 for calcium flux) to visualize receptor inhibition .
Q. What strategies improve pharmacokinetic properties of these derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
